(1R,2R)-2-Fluorocyclohexanamine
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Overview
Description
rel-(1R,2R)-2-Fluorocyclohexanamine: is a chiral amine with a fluorine atom attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2R)-2-Fluorocyclohexanamine typically involves the fluorination of cyclohexanamine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), reacts with a cyclohexanamine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of rel-(1R,2R)-2-Fluorocyclohexanamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(1R,2R)-2-Fluorocyclohexanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or thiol-substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: rel-(1R,2R)-2-Fluorocyclohexanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of amines.
Industry: In the industrial sector, rel-(1R,2R)-2-Fluorocyclohexanamine is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-2-Fluorocyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
rel-(1R,2R)-2-Chlorocyclohexanamine: Similar structure but with a chlorine atom instead of fluorine.
rel-(1R,2R)-2-Bromocyclohexanamine: Similar structure but with a bromine atom instead of fluorine.
rel-(1R,2R)-2-Iodocyclohexanamine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in rel-(1R,2R)-2-Fluorocyclohexanamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated counterparts. These properties can enhance the compound’s performance in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H12FN |
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Molecular Weight |
117.16 g/mol |
IUPAC Name |
(1R,2R)-2-fluorocyclohexan-1-amine |
InChI |
InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2/t5-,6-/m1/s1 |
InChI Key |
ZFZUTWAYBJFSIL-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)F |
Canonical SMILES |
C1CCC(C(C1)N)F |
Origin of Product |
United States |
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